2-[(E)-2-(furan-2-yl)ethenyl]-1-(prop-2-en-1-yl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-Allyl-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole is an organic compound that belongs to the class of benzimidazoles This compound is characterized by the presence of an allyl group, a furan ring, and a vinyl group attached to the benzimidazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Allyl-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid.
Introduction of the Allyl Group: The allyl group can be introduced through an alkylation reaction using allyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Furan Ring: The furan ring can be attached via a Heck coupling reaction between a furan-2-yl halide and the vinyl group on the benzimidazole core.
Industrial Production Methods
Industrial production methods for (E)-1-Allyl-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-Allyl-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the benzimidazole core or the furan ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of benzimidazole oxides and furan oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated benzimidazole and furan derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-1-Allyl-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (E)-1-Allyl-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: The parent compound with similar biological activities.
2-(Furan-2-yl)benzimidazole: A derivative with a furan ring attached to the benzimidazole core.
1-Allylbenzimidazole: A derivative with an allyl group attached to the benzimidazole core.
Uniqueness
(E)-1-Allyl-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole is unique due to the presence of both an allyl group and a furan ring, which may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives.
Eigenschaften
Molekularformel |
C16H14N2O |
---|---|
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
2-[(E)-2-(furan-2-yl)ethenyl]-1-prop-2-enylbenzimidazole |
InChI |
InChI=1S/C16H14N2O/c1-2-11-18-15-8-4-3-7-14(15)17-16(18)10-9-13-6-5-12-19-13/h2-10,12H,1,11H2/b10-9+ |
InChI-Schlüssel |
LXQFNLLSNZEZGX-MDZDMXLPSA-N |
Isomerische SMILES |
C=CCN1C2=CC=CC=C2N=C1/C=C/C3=CC=CO3 |
Kanonische SMILES |
C=CCN1C2=CC=CC=C2N=C1C=CC3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.